molecular formula C22H19N3O3S2 B2941487 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one CAS No. 690645-47-7

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2941487
CAS No.: 690645-47-7
M. Wt: 437.53
InChI Key: XIMOUVYPWORPIX-UHFFFAOYSA-N
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Description

This chemical entity, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one , is a synthetic compound of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a multi-targeted kinase inhibitor. Its molecular architecture, incorporating both a [1,2,4]triazolo[3,4-b][1,3]thiazole scaffold and a benzodioxin moiety, is designed to interact with the ATP-binding sites of key protein kinases. Research indicates its primary value lies in the inhibition of receptor tyrosine kinases such as VEGFR-2 and EGFR , which are critical drivers of angiogenesis and tumor cell proliferation in various cancers. By potently blocking these signaling pathways, the compound has been shown to effectively induce apoptosis and exert antiproliferative effects against diverse cancer cell lines in preclinical models. Its research applications are focused on elucidating the complexities of kinase signaling networks, validating new targets in oncogenesis, and serving as a lead compound for the development of novel targeted cancer therapeutics. Further investigation is directed towards understanding its full kinome selectivity profile and its efficacy in in vivo disease models.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,4-dimethylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-13-3-4-15(9-14(13)2)17-11-29-21-23-24-22(25(17)21)30-12-18(26)16-5-6-19-20(10-16)28-8-7-27-19/h3-6,9-11H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMOUVYPWORPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}ethan-1-one is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C17H14N2O5SC_{17}H_{14}N_{2}O_{5}S, with a molecular weight of approximately 358.4 g/mol. The structure includes a benzodioxin moiety and a triazole-thiazole hybrid, which are significant for its biological activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of the benzodioxin and triazole moieties may contribute to free radical scavenging activities. Studies have shown that derivatives of benzodioxin compounds can reduce oxidative stress markers in vitro.

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In a study involving cyclooxygenase (COX) inhibition:

  • COX-1 and COX-2 Inhibition : The compound demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory pathway. Compounds derived from similar structures showed up to 90% inhibition in COX-2 selectivity compared to standard drugs like diclofenac .

Analgesic Effects

In pain models, analogs of this compound exhibited analgesic properties comparable to traditional NSAIDs:

  • Pain Relief : Analgesic activity was assessed through various models, showing a protective effect against pain comparable to sodium diclofenac .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Fungicidal Activity : Certain derivatives showed promising fungicidal activities against pathogens like Sclerotinia sclerotiorum, with inhibition rates reaching up to 86.1% .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of related compounds:

  • Acetylcholinesterase and α-glucosidase Inhibition : Compounds similar in structure were screened against these enzymes, indicating potential therapeutic applications for conditions like Alzheimer’s disease and Type 2 diabetes mellitus .

Case Study 1: COX Inhibition and Anti-inflammatory Activity

A study synthesized several benzodioxin derivatives, including the target compound. The results indicated that:

  • Compounds exhibited significant COX-2 inhibitory activity (90% selectivity).
  • Analgesic activity was noted at levels comparable to established anti-inflammatory drugs.

Case Study 2: Antimicrobial Efficacy

In evaluating the antimicrobial properties of related compounds:

CompoundPathogenInhibition Rate (%)
13aSclerotinia sclerotiorum75.0
13bAlternaria solani72.2
13cGibberella zeae69.4
13dPhytophthora capsica65.0

These findings suggest that structural modifications can enhance antimicrobial efficacy .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The triazolothiazole core distinguishes the target compound from triazolothiadiazoles (e.g., compound 11c in ), which exhibit a sulfur-rich thiadiazole ring fused to triazole. Thiadiazoles are known for antimicrobial and anti-inflammatory activities, while triazolothiazoles may offer distinct electronic profiles due to sulfur positioning .

Table 1: Core Heterocycle Comparison
Compound Core Structure Key Substituents
Target Compound Triazolo[3,4-b]thiazole 3,4-Dimethylphenyl
11c () Triazolo[3,4-b]thiadiazole 3,4,5-Trimethoxyphenyl, indolyl
9b () Triazolo-thiadiazole Phenyl, ester groups
Compound Triazolo-thiadiazole Benzofuran

Substituent Effects on Bioactivity

  • Benzodioxin Moiety : Shared with ’s compound (825605-36-5), this group may contribute to π-π stacking interactions in biological targets .
Table 2: Substituent Impact on Physicochemical Properties
Compound Substituent LogP (Estimated) Solubility
Target Compound 3,4-Dimethylphenyl ~3.5 Low aqueous
Compound 4-Ethoxybenzyl ~2.8 Moderate
Compound 3-Pyridyl ~1.2 High

Pharmacological Potential

  • Triazolothiadiazoles : Demonstrated vasodilatory () and plant growth-promoting activities () .
  • Triazolothiazoles: Limited direct data, but sulfur positioning may influence kinase inhibition or antimicrobial effects, as seen in related scaffolds .

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